9H-Imidazo(1,2-A)benzimidazole, 9-(2-(diethylamino)ethyl)-2-phenyl-, dinitrate
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Overview
Description
9H-Imidazo(1,2-A)benzimidazole, 9-(2-(diethylamino)ethyl)-2-phenyl-, dinitrate is a complex organic compound belonging to the imidazo[1,2-a]benzimidazole family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]benzimidazole core substituted with a diethylaminoethyl group and a phenyl group, along with two nitrate groups. It is of significant interest in various fields of scientific research due to its potential pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Imidazo(1,2-A)benzimidazole, 9-(2-(diethylamino)ethyl)-2-phenyl-, dinitrate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-methyl-1H-benzimidazol-2-amine with ethyl 3-bromopyruvate, followed by reduction and oxidation steps to form the imidazo[1,2-a]benzimidazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
9H-Imidazo(1,2-A)benzimidazole, 9-(2-(diethylamino)ethyl)-2-phenyl-, dinitrate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
9H-Imidazo(1,2-A)benzimidazole, 9-(2-(diethylamino)ethyl)-2-phenyl-, dinitrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-Imidazo(1,2-A)benzimidazole, 9-(2-(diethylamino)ethyl)-2-phenyl-, dinitrate involves its interaction with specific molecular targets. For example, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics . This enhances the efficacy of the antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
9-Substituted Imidazo[1,2-a]benzimidazoles: These compounds share the imidazo[1,2-a]benzimidazole core but differ in the substituents attached to the core.
2-Formylimidazo[1,2-a]benzimidazoles: These compounds have a formyl group at the 2-position, which imparts different chemical properties.
Uniqueness
The uniqueness of 9H-Imidazo(1,2-A)benzimidazole, 9-(2-(diethylamino)ethyl)-2-phenyl-, dinitrate lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the diethylaminoethyl and phenyl groups, along with the nitrate groups, makes it a versatile compound for various applications .
Properties
CAS No. |
72025-10-6 |
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Molecular Formula |
C21H26N6O6 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanamine;nitric acid |
InChI |
InChI=1S/C21H24N4.2HNO3/c1-3-23(4-2)14-15-24-19-12-8-9-13-20(19)25-16-18(22-21(24)25)17-10-6-5-7-11-17;2*2-1(3)4/h5-13,16H,3-4,14-15H2,1-2H3;2*(H,2,3,4) |
InChI Key |
SUMZQDDZNACRHF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=CC=C4.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
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